Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate
Overview
Description
“Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate” is a chemical compound with the molecular formula C13H16FNO4 . It has a molecular weight of 269.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is an oil at room temperature .Scientific Research Applications
Chemical Structure and Interactions
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, along with related compounds, has been extensively studied for its chemical structure and interactions. For instance, compounds with fluorine substitutions, like this one, are often investigated for their unique bonding and structural characteristics. Studies like Burns and Hagaman (1993) focus on the hydrogen bonding and planar structures of similar fluorinated molecules, highlighting their unique chemical behaviors (Burns & Hagaman, 1993).
Synthesis and Crystal Structure
The synthesis process and crystal structure of related fluorinated benzoates have been a subject of research. Papers like Huang et al. (2021) delve into the synthesis process, structural confirmation, and conformational analyses of similar compounds, using techniques like X-ray diffraction and density functional theory (DFT) (Huang et al., 2021). Such research is crucial for understanding the physical and chemical properties of these compounds.
Hydrogen-Bonded Structures
Studies such as those by Portilla et al. (2007) examine the hydrogen-bonded structures of substituted benzoates. This research provides insights into how different functional groups influence the molecular arrangement and interactions in crystals, which is relevant for understanding and manipulating the properties of methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate and related chemicals (Portilla et al., 2007).
Photopolymerization Applications
Some fluorinated benzoates have applications in photopolymerization, as explored by Guillaneuf et al. (2010). Their research on compounds like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, which shares structural similarities with methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate, highlights potential uses in initiating polymerization reactions under UV light (Guillaneuf et al., 2010).
Molecular Rearrangement and Synthesis
Qureshi and Njardarson (2022) discuss an anionic cascade process for assembling benzoate esters from acyclic building blocks, which could be relevant for synthesizing and manipulating molecules like methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate. This research is important for developing new synthetic routes and understanding molecular transformations (Qureshi & Njardarson, 2022).
properties
IUPAC Name |
methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-17-13(16)9-6-12(10(14)7-11(9)15)19-8-2-4-18-5-3-8/h6-8H,2-5,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBDFDGPJQUYAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)F)OC2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-4-fluoro-5-(oxan-4-yloxy)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.